

# Application Notes and Protocols for BMS-986143 in Murine In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

BMS-986143 is a potent, orally active, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling enzyme involved in the activation and function of B cells and myeloid cells, making it an attractive therapeutic target for autoimmune diseases.[3] Preclinical studies have demonstrated the efficacy of BMS-986143 in mouse models of autoimmune arthritis, highlighting its potential for the treatment of inflammatory conditions.[1] These application notes provide a summary of the available preclinical data and detailed protocols for the use of BMS-986143 in relevant mouse models.

## **Mechanism of Action**

**BMS-986143** selectively inhibits BTK, which plays a key role in B cell receptor (BCR) and Fc receptor (FcR) signaling pathways.[3][4] Inhibition of BTK can attenuate B cell activation and proliferation, as well as the production of inflammatory cytokines by myeloid cells.[3][4]





Click to download full resolution via product page

Caption: BTK Signaling Pathway Inhibition by BMS-986143.



**Quantitative Data Summary** 

In Vitro Potency of BMS-986143

| Target/Assay                                     | IC50         | Reference |
|--------------------------------------------------|--------------|-----------|
| BTK (enzymatic assay)                            | 0.26 nM      | [1]       |
| TEC                                              | 3 nM         | [1]       |
| BLK                                              | 5 nM         | [1]       |
| BMX                                              | 7 nM         | [1]       |
| TXK                                              | 10 nM        | [1]       |
| FGR                                              | 15 nM        | [1]       |
| YES1                                             | 19 nM        | [1]       |
| ITK                                              | 21 nM        | [1]       |
| Ramos Cellular Assay (BTK)                       | 6.9 ± 3.4 nM | [1]       |
| Human Whole Blood Assay<br>(BTK)                 | 25 ± 19 nM   | [1]       |
| FcɛRI-driven CD63 expression (human whole blood) | 54 nM        | [1]       |
| Calcium flux in Ramos B Cells                    | 7 ± 3 nM     | [1]       |
| Human peripheral B Cell proliferation            | 1 ± 0.4 nM   | [1]       |
| CD86 surface expression in peripheral B Cells    | 1 ± 0.5 nM   | [1]       |
| TNFα from human PBMC Cells                       | 2 nM         | [1]       |

## In Vivo Pharmacokinetics of BMS-986143 in Mice



| Parameter                    | Intravenous<br>Administration (3.0<br>mg/kg) | Oral Administration<br>(6 mg/kg) | Reference |
|------------------------------|----------------------------------------------|----------------------------------|-----------|
| Bioavailability              | -                                            | 100%                             | [1]       |
| Cmax                         | -                                            | 4.3 μΜ                           | [1]       |
| Elimination Half-life (t1/2) | 3.6 h                                        | -                                | [1]       |
| Plasma Clearance             | 8.6 mL/min/kg                                | -                                | [1]       |
| Volume of Distribution       | 1.8 L/kg                                     | -                                | [1]       |

## In Vivo Efficacy of BMS-986143 in Mouse Arthritis

**Models** 

| Mouse Model                                     | Dose (Oral)   | Effect                                         | Reference |
|-------------------------------------------------|---------------|------------------------------------------------|-----------|
| Collagen-Induced Arthritis (CIA)                | 15 mg/kg      | 63% inhibition of clinical disease progression | [1]       |
| Collagen-Induced Arthritis (CIA)                | 45 mg/kg      | 80% inhibition of clinical disease progression | [1]       |
| Anti-collagen Antibody-Induced Arthritis (CAIA) | Not specified | Demonstrates<br>desirable efficacy             | [1]       |

# Experimental Protocols Collagen-Induced Arthritis (CIA) Mouse Model

This protocol describes the prophylactic administration of **BMS-986143** to evaluate its efficacy in a mouse model of collagen-induced arthritis.

Materials:



- Male DBA/1 mice (8-10 weeks old)
- Bovine type II collagen (CII)
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- BMS-986143
- Vehicle for oral administration (e.g., 0.5% methylcellulose)

#### Procedure:

- Immunization (Day 0):
  - Prepare an emulsion of bovine type II collagen in Complete Freund's Adjuvant (1:1 ratio).
  - $\circ$  Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
- Booster Immunization (Day 21):
  - Prepare an emulsion of bovine type II collagen in Incomplete Freund's Adjuvant (1:1 ratio).
  - $\circ$  Administer a booster injection of 100  $\mu L$  of the emulsion intradermally at the base of the tail.
- Treatment:
  - Begin oral administration of BMS-986143 or vehicle daily from day 20 to the end of the study. Doses of 15 and 45 mg/kg have been shown to be effective.[1]
- Clinical Scoring:
  - Monitor mice daily for the onset and severity of arthritis.
  - Score each paw based on a scale of 0-4 for inflammation, swelling, and redness (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with joint deformity).
     The maximum score per mouse is 16.



- Endpoint Analysis:
  - At the end of the study, collect paws for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
  - Collect blood samples to measure serum levels of inflammatory cytokines and anticollagen antibodies.



Click to download full resolution via product page

Caption: Experimental Workflow for the CIA Mouse Model.

## Collagen Antibody-Induced Arthritis (CAIA) Mouse Model



This protocol describes the use of **BMS-986143** in a more acute model of arthritis induced by anti-collagen antibodies.

#### Materials:

- BALB/c mice (8-10 weeks old)
- · Anti-collagen antibody cocktail
- Lipopolysaccharide (LPS)
- BMS-986143
- Vehicle for oral administration

#### Procedure:

- Antibody Administration (Day 0):
  - Administer the anti-collagen antibody cocktail intravenously or intraperitoneally.
- LPS Challenge (Day 3):
  - Administer LPS intraperitoneally to synchronize and enhance the inflammatory response.
- Treatment:
  - Begin prophylactic oral administration of BMS-986143 or vehicle daily, starting one day before or on the day of antibody administration, and continue for the duration of the study.
- Clinical Scoring:
  - Monitor and score the paws daily for signs of arthritis as described in the CIA protocol.
- Endpoint Analysis:
  - At the study's conclusion, perform histological analysis of the joints and measure inflammatory markers.



## Conclusion

**BMS-986143** is a potent BTK inhibitor with demonstrated efficacy in preclinical mouse models of arthritis. The provided protocols for the CIA and CAIA models offer a framework for in vivo studies to further investigate the therapeutic potential of this compound. Researchers should adapt these protocols based on their specific experimental objectives and institutional quidelines.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. drughunter.com [drughunter.com]
- 3. Bruton's Tyrosine Kinase Inhibition in the Treatment of Preclinical Models and Multiple Sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Application Notes and Protocols for BMS-986143 in Murine In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577291#bms-986143-for-in-vivo-studies-in-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com